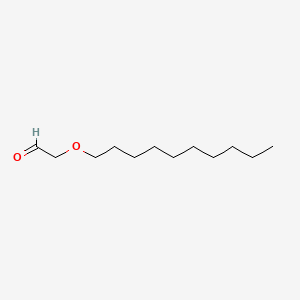
Heptane, 1-(methoxymethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 1-(methoxymethoxy)- is an organic compound that belongs to the class of ethers It is a derivative of heptane, where one of the hydrogen atoms is replaced by a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1-(methoxymethoxy)- typically involves the reaction of heptane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Heptane+Methoxymethyl chloride→Heptane, 1-(methoxymethoxy)-+HCl
Industrial Production Methods
Industrial production of Heptane, 1-(methoxymethoxy)- can be achieved through a continuous flow process where heptane and methoxymethyl chloride are fed into a reactor containing a base. The reaction mixture is then heated to a specific temperature to facilitate the reaction. The product is subsequently purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Heptane, 1-(methoxymethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions where the methoxymethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted heptane derivatives.
Scientific Research Applications
Heptane, 1-(methoxymethoxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Heptane, 1-(methoxymethoxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Heptane: A straight-chain alkane with similar hydrophobic properties.
Methoxymethane: A simple ether with a methoxymethoxy group.
1-Methoxyheptane: Another ether derivative of heptane.
Uniqueness
Heptane, 1-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties such as increased polarity and reactivity compared to its parent compound, heptane. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
71739-40-7 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(methoxymethoxy)heptane |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-8-11-9-10-2/h3-9H2,1-2H3 |
InChI Key |
UXUAESQHJLEXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
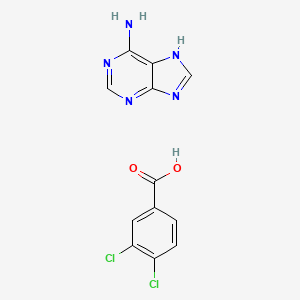
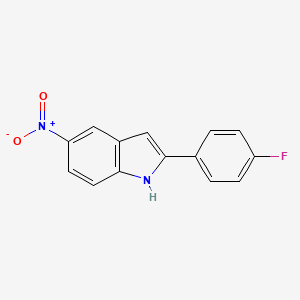

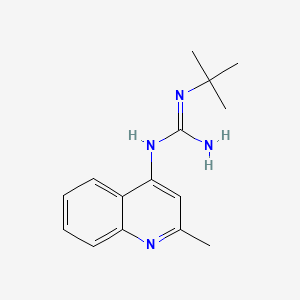
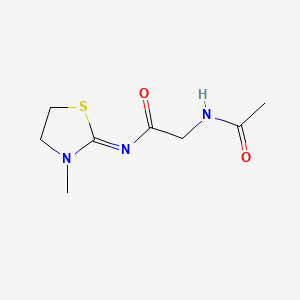
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
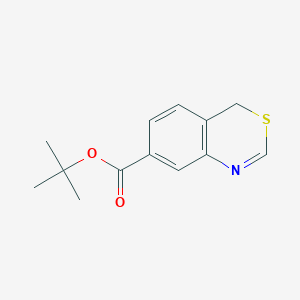
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
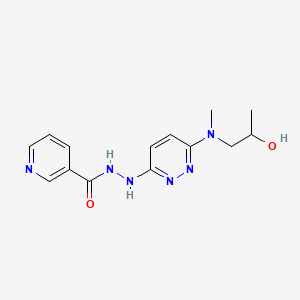
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
